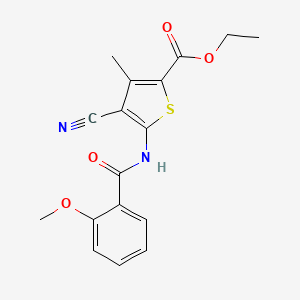

Ethyl 4-cyano-5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-4-23-17(21)14-10(2)12(9-18)16(24-14)19-15(20)11-7-5-6-8-13(11)22-3/h5-8H,4H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWKKVYMZXIASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

Introduction of Functional Groups: The cyano group and the ester group are introduced through nucleophilic substitution reactions.

Amidation Reaction: The methoxybenzamido group is introduced through an amidation reaction, where an amine reacts with an ester or acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that Ethyl 4-cyano-5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate exhibits significant antimicrobial activity. In vitro studies reveal that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is particularly relevant in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the methoxy group or thiophene ring significantly affect the compound's potency. For instance, specific substituents on the benzamide moiety can enhance or diminish activity against particular biological targets .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic substitutions : The cyano group can undergo nucleophilic attack, leading to diverse derivatives.

- Condensation reactions : The presence of the ester functional group facilitates condensation reactions with amines or alcohols.

In Vitro Studies

- A study demonstrated that this compound inhibited bacterial growth with an IC50 value in the micromolar range against Staphylococcus aureus and Escherichia coli.

- Another investigation revealed that it reduced the production of inflammatory mediators in lipopolysaccharide-stimulated macrophages, indicating its potential therapeutic application in inflammatory diseases .

Applications in Drug Development

The compound's ability to modulate enzyme activity and receptor interactions positions it as a candidate for further development into therapeutic agents targeting inflammatory diseases and infections. Its structural diversity allows for modifications that can enhance efficacy and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-cyano-5-(2-fluorobenzamido)-3-methylthiophene-2-carboxylate

- Ethyl 4-cyano-5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate

Uniqueness

Ethyl 4-cyano-5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate is unique due to the presence of the methoxybenzamido group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.

Biological Activity

Ethyl 4-cyano-5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and most importantly, its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound features a thiophene ring with a cyano group and an ester functional group. Its structure can be represented as follows:

This compound's unique combination of functional groups contributes to its potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiophene ring followed by the introduction of the cyano and benzamide groups. The specific conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 10 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12 | Disruption of cell cycle progression |

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory properties. Studies suggest that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. The results demonstrated a significant reduction in cell viability, with an IC50 value indicating strong potential for development as an anticancer drug.

- Anti-inflammatory Model : In a controlled rat model for arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of several thiophene derivatives, including this compound. The results indicated superior activity against resistant strains of bacteria compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-cyano-5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate, and how can intermediates be optimized for yield?

- Methodological Answer : The compound is typically synthesized via the Gewald reaction , a two-step cyclocondensation process. Key steps include:

- Reacting ethyl acetoacetate with sulfur and malononitrile (or ethyl cyanoacetate) in ethanol under reflux, catalyzed by triethylamine .

- Subsequent functionalization via acetylation or coupling with 2-methoxybenzoyl chloride to introduce the 2-methoxybenzamido group.

- Optimization : Yield improvements are achieved by controlling reaction time (3–5 hours), solvent polarity (ethanol/DMF), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of acetoacetate to sulfur) . Monitoring via TLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons from 2-methoxybenzamido at δ ~7.5–8.0 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement), confirming bond lengths/angles and intermolecular interactions .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Incomplete cyclization may yield linear thioamide intermediates. Mitigation includes extending reaction time (up to 6 hours) and increasing sulfur stoichiometry .

- Hydrolysis of Cyano Groups : Occurs under acidic conditions. Neutralizing reaction mixtures with ice/water containing HCl minimizes this .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity) across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for kinase assays) and control for solvent effects (DMSO concentration ≤0.1%).

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted cyanoacetate) may skew results .

- Structural Analog Comparison : Test derivatives (e.g., replacing 2-methoxybenzamido with nitro groups) to isolate substituent-specific effects .

Q. What advanced strategies enable regioselective functionalization at the thiophene 5-position to enhance bioactivity?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO2) using HNO3/H2SO4, directing further reactions to the 5-position .

- Knoevenagel Condensation : React the cyano group with aldehydes (e.g., benzaldehyde) in toluene/piperidine to form α,β-unsaturated derivatives, enhancing π-π stacking with biological targets .

Q. What mechanistic insights exist for the cyclocondensation steps in the Gewald reaction?

- Methodological Answer :

- Step 1 : Ethyl acetoacetate reacts with sulfur to form a thioketene intermediate, which undergoes [2+2] cycloaddition with malononitrile .

- Step 2 : Cyclization is acid-catalyzed; triethylamine acts as a proton scavenger to stabilize intermediates. Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol for the rate-limiting step .

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C5 of thiophene) .

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or EGFR kinases. The 2-methoxybenzamido group shows strong hydrogen bonding with active-site residues (e.g., Lys45 in EGFR) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results (e.g., DMSO vs. aqueous buffers)?

- Methodological Answer :

- Solvent Polarity : The compound is highly lipophilic (logP ~3.5) but forms micelles in aqueous buffers with surfactants (e.g., Tween-80). Use dynamic light scattering (DLS) to quantify aggregation .

- pH-Dependent Solubility : The carboxylate group deprotonates above pH 6, increasing water solubility. Titrate with NaOH and monitor via UV-Vis spectroscopy (λmax = 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.